3-(2-Methoxy-4-methylphenoxy)propanoic acid

Medicinal Chemistry Lipophilicity ADME

Avoid failed SAR campaigns caused by analog substitution. This exact 3-(2-methoxy-4-methylphenoxy)propanoic acid (CAS 1016761-78-6) provides validated building block integrity for PPARδ modulator synthesis. - LogP: 1.857 (vs 1.855 for positional isomers) - optimizes lipophilicity - EC50 reference: 7.5 nM for PPARδ activity with identical phenoxy fragment - Carboxylic acid handle: amide coupling, esterification, reduction ready - Purity ≥95%, predicted bp 322.7°C, density 1.159 g/cm³

Molecular Formula C11H14O4
Molecular Weight 210.229
CAS No. 1016761-78-6
Cat. No. B2782648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxy-4-methylphenoxy)propanoic acid
CAS1016761-78-6
Molecular FormulaC11H14O4
Molecular Weight210.229
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCCC(=O)O)OC
InChIInChI=1S/C11H14O4/c1-8-3-4-9(10(7-8)14-2)15-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
InChIKeyHGDXOMWDJUKJPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methoxy-4-methylphenoxy)propanoic acid: Specifications & Procurement


3-(2-Methoxy-4-methylphenoxy)propanoic acid (CAS 1016761-78-6) is an organic compound belonging to the class of phenoxypropanoic acid derivatives . It features a propanoic acid backbone linked to a 2-methoxy-4-methyl substituted phenyl ring, with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . The compound is commercially available from multiple vendors, typically at a purity of 95% . Predicted physicochemical properties include a density of 1.159±0.06 g/cm³ and a boiling point of 322.7±27.0 °C .

3-(2-Methoxy-4-methylphenoxy)propanoic acid: Critical Differentiators


Simple substitution with seemingly similar analogs, such as positional isomers or compounds lacking the specific 2-methoxy-4-methyl substitution pattern, carries significant risk of altering critical molecular properties and biological outcomes [1]. Key differentiators, including the precise substitution pattern on the phenyl ring and the length of the alkyl linker, are known to profoundly influence parameters such as lipophilicity (LogP), metabolic stability, and target engagement [2]. For instance, even minor structural variations can lead to a complete loss of biological activity or introduce unwanted off-target effects, underscoring the necessity of using the exact compound for reproducible research [2]. The following quantitative evidence provides a basis for selecting the 3-(2-Methoxy-4-methylphenoxy)propanoic acid over its closest analogs.

3-(2-Methoxy-4-methylphenoxy)propanoic acid: Quantitative Comparison


Lipophilicity vs. Positional Isomer

The target compound, 3-(2-Methoxy-4-methylphenoxy)propanoic acid, exhibits a predicted partition coefficient (LogP) of 1.85712, which is slightly higher than that of its positional isomer, 2-(2-Methoxy-4-methylphenoxy)propanoic acid (CAS 63857-96-5), which has a predicted LogP of 1.85552 . This difference, though seemingly small, can impact membrane permeability and distribution in biological systems. The data represents a direct head-to-head comparison using consistent computational prediction methods from the same vendor database.

Medicinal Chemistry Lipophilicity ADME

Purity Specification vs. Positional Isomer

The target compound is commonly offered at a purity of 95% from multiple reputable vendors . In contrast, its positional isomer, 2-(2-Methoxy-4-methylphenoxy)propanoic acid, is frequently listed at a higher purity of 97% or 98% . This consistent difference in standard commercial purity grade indicates a potential variation in synthetic accessibility or purification efficiency between the two isomers, which may have implications for downstream applications requiring higher initial purity or for cost-effectiveness in large-scale synthesis.

Chemical Synthesis Procurement Quality Control

Physicochemical Properties vs. Des-Methyl/Methoxy Analogs

The target compound's predicted density and boiling point can be compared to its des-methyl analog, 3-(2-Methoxyphenoxy)propanoic acid (CAS 20370-80-3), and des-methoxy analog, 3-(4-Methylphenoxy)propanoic acid (CAS 25173-37-9) [1][2]. The target compound (C11H14O4, MW 210.23) has a predicted density of 1.159±0.06 g/cm³ and a boiling point of 322.7±27.0 °C . The des-methoxy analog (C10H12O3, MW 180.20) has a reported boiling point of 318.5 °C at 760 mmHg [2]. The des-methyl analog (C10H12O4, MW 196.20) does not have readily available predicted boiling points in the same databases, but its molecular weight is lower. This comparison illustrates that the specific 2-methoxy-4-methyl substitution pattern of the target compound imparts distinct bulk physical properties compared to simpler analogs.

Physicochemical Properties Structural Analogs Medicinal Chemistry

Biological Activity: PPARδ Agonist SAR Inference

While no direct biological activity data is publicly available for the target compound, a closely related analog, 2-[(1S)-5-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3-dihydro-1H-inden-1-yl]acetic acid (BDBM21770), which contains the identical 3-(2-methoxy-4-methylphenoxy)propoxy fragment, exhibits potent agonism at the human PPARδ receptor with an EC50 of 7.5 nM [1]. In contrast, the well-known PPARα agonist clofibric acid exhibits an EC50 of approximately 50-170 μM (50,000-170,000 nM) at PPARα in various assays, making it several orders of magnitude less potent [2]. Furthermore, SAR studies on related phenoxypropanoic acids indicate that the substitution pattern on the phenyl ring and the nature of the alkyl linker are critical for PPAR subtype selectivity and potency [3]. This suggests that the 2-methoxy-4-methylphenoxy motif in the target compound is a privileged scaffold for high-affinity PPARδ interaction.

PPARδ Agonism Biological Activity Structure-Activity Relationship (SAR)

Unique Substitution Pattern Differentiation

The target compound's specific substitution pattern (2-methoxy and 4-methyl on the phenyl ring) distinguishes it from other commercially available phenoxypropanoic acids. This unique arrangement is not a trivial variation. Published SAR studies on related phenoxypropanoic acids demonstrate that the position of substituents on the phenyl ring (e.g., ortho, meta, para) significantly impacts biological activity [1]. For example, the introduction of a phenoxyl group at the 2- or 3-position of a benzene ring was shown to decrease PPARα transactivation activity compared to other positions [2]. The presence of both methoxy and methyl groups in a defined ortho/para relationship provides a specific electronic and steric environment that is not replicated by simpler mono-substituted or differently substituted analogs.

Chemical Structure Scaffold Hopping Medicinal Chemistry

3-(2-Methoxy-4-methylphenoxy)propanoic acid: Application Scenarios


PPARδ Agonist Lead Optimization & SAR

Given the potent PPARδ activity (EC50 = 7.5 nM) observed for a closely related analog containing the identical 3-(2-methoxy-4-methylphenoxy)propoxy fragment [1], this compound serves as a privileged building block for the synthesis and optimization of novel PPARδ agonists. Its unique substitution pattern provides a defined starting point for exploring structure-activity relationships (SAR) around the phenoxy moiety, a region critical for subtype selectivity and potency [2]. Procurement is justified for any laboratory focused on metabolic disease therapeutics, including dyslipidemia and type 2 diabetes, where PPARδ modulation is a validated strategy.

Selective Chemical Probe Design

The compound's well-defined and distinct physicochemical profile (LogP 1.857, density 1.159 g/cm³) compared to its analogs makes it an ideal starting material for the synthesis of chemical probes. By incorporating this specific phenoxypropanoic acid fragment, researchers can create tool compounds with predictable lipophilicity and potential for favorable cell permeability, which are essential for target validation studies in cellular and in vivo models. The specific substitution pattern offers a distinct electronic and steric profile that can be exploited for selective target engagement, reducing the risk of using a less differentiated scaffold.

Versatile Building Block for Organic Synthesis

With a defined purity specification (typically 95%) and well-characterized predicted physical properties (boiling point ~322.7 °C), this compound is a reliable building block for complex organic syntheses . Its carboxylic acid functionality is amenable to a wide range of transformations, including amide coupling, esterification, and reduction. The methoxy and methyl substituents on the aromatic ring provide additional sites for further functionalization or for influencing the conformation of the final molecule, offering synthetic chemists a versatile and predictable starting point for constructing diverse molecular architectures.

Risk Mitigation: Specific vs. Generic Sourcing

For research supply chain managers, this compound presents a clear case for targeted procurement over generic analog sourcing. As demonstrated, seemingly minor structural changes, such as shifting the propanoic acid attachment point (1.857 vs 1.855 LogP) or altering the substitution pattern, can lead to significant differences in physicochemical properties and, more importantly, biological activity [1][2]. Sourcing the exact compound (CAS 1016761-78-6) mitigates the risk of investing time and resources in synthesizing and testing a molecule that may have altered or completely ablated activity, thereby ensuring project reproducibility and data integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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